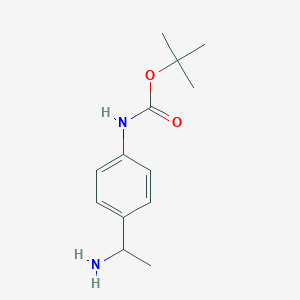

tert-Butyl (4-(1-aminoethyl)phenyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(14)10-5-7-11(8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQNHLVEDPIIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10701814 | |

| Record name | tert-Butyl [4-(1-aminoethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618445-80-0 | |

| Record name | tert-Butyl [4-(1-aminoethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 618445-80-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

In the intricate world of pharmaceutical development and complex organic synthesis, a molecule's utility is fundamentally governed by its physical properties. These characteristics—spanning from melting point and solubility to spectral fingerprints—dictate how a compound will behave in various experimental and physiological settings. This guide provides a comprehensive technical overview of the physical properties of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate (CAS Number: 618445-80-0), a crucial building block characterized by its Boc-protected amine and a reactive primary amino group.

The presence of both a protected and a free amine on a chiral ethylphenyl scaffold makes this compound a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of chiral ligands, catalysts, and pharmaceutical agents. Understanding its physical properties is paramount for its effective handling, reaction optimization, purification, and formulation.

This document moves beyond a simple datasheet, offering an interpretive analysis of available data, predictive insights based on its chemical structure, and detailed protocols for empirical validation.

Compound Identification and Structural Elucidation

A critical first step in characterizing any chemical entity is the unambiguous confirmation of its structure. The nomenclature "this compound" specifies a precise arrangement of functional groups.

-

IUPAC Name: tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate

-

CAS Number: 618445-80-0

-

Molecular Formula: C₁₃H₂₀N₂O₂

-

Molecular Weight: 236.31 g/mol

The structure features a central benzene ring substituted at the 1 and 4 positions. One substituent is a 1-aminoethyl group, which introduces a chiral center. The other is a carbamate linkage where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.

Caption: 2D structure of this compound.

It is crucial to distinguish this compound from its structural isomer, tert-butyl (1-(4-aminophenyl)ethyl)carbamate (CAS 643086-68-4), where the Boc group protects the nitrogen on the ethyl side chain, and the primary amine is directly attached to the phenyl ring. The distinct placement of the carbamate fundamentally alters the molecule's electronic properties, reactivity, and physical characteristics.

Core Physical Properties: A Summary

While extensive, peer-reviewed experimental data for this specific compound is limited in the public domain, a combination of predicted data and supplier-provided information allows for the compilation of a baseline physical property profile.

| Property | Value | Source/Method |

| CAS Number | 618445-80-0 | - |

| Molecular Formula | C₁₃H₂₀N₂O₂ | - |

| Molecular Weight | 236.31 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | Structural Analogy |

| Boiling Point | 307.4 ± 25.0 °C (Predicted) | Computational[1] |

| Density | 1.095 ± 0.06 g/cm³ (Predicted) | Computational[1] |

| LogP (Octanol-Water) | 3.82660 (Predicted) | Computational[1] |

| Polar Surface Area | 64.35 Ų | Computational[1] |

Note: Predicted values should be used as estimations and must be confirmed by empirical measurement for any critical applications.

Solubility Profile: A Qualitative Assessment

The solubility of a compound is a cornerstone of its utility in drug development and synthesis. Based on its structure, a qualitative solubility profile can be predicted:

-

Aqueous Solubility: The molecule possesses both a hydrophilic primary amine and a large, hydrophobic Boc-protected phenyl moiety. The primary amine can be protonated at acidic pH, which would significantly increase its solubility in aqueous acids. At neutral or basic pH, the hydrophobic character is expected to dominate, leading to low water solubility.

-

Organic Solubility: High solubility is expected in a range of common organic solvents.

-

Polar Aprotic Solvents: Excellent solubility in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) is predicted due to the polar amine and carbamate groups.

-

Chlorinated Solvents: Good solubility in Dichloromethane (DCM) and Chloroform is expected.

-

Alcohols: Good solubility in Methanol and Ethanol is likely.

-

Non-polar Solvents: Limited solubility is expected in non-polar solvents such as hexanes and diethyl ether, though it may be partially soluble in the latter.

-

Spectroscopic Characterization: The Molecular Fingerprint

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to be complex due to the chiral center, which may render the protons on the ethyl group and adjacent aromatic protons diastereotopic.

-

~1.4-1.5 ppm (singlet, 9H): This will be a large, sharp singlet characteristic of the nine equivalent protons of the tert-butyl group on the Boc protector.

-

~1.3-1.4 ppm (doublet, 3H): The methyl protons on the ethyl side chain, split by the adjacent methine proton.

-

~1.6-2.0 ppm (broad singlet, 2H): The two protons of the primary amine (-NH₂). The chemical shift and peak shape can vary significantly with solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

~4.0-4.2 ppm (quartet, 1H): The methine proton (-CH-) of the ethyl group, split by the three adjacent methyl protons.

-

~6.8-7.5 ppm (multiplet, 4H): The aromatic protons. The substitution pattern (para) will likely result in two sets of doublets, each integrating to 2H. The protons closer to the electron-donating aminoethyl group will be more upfield, while those closer to the slightly withdrawing carbamate group will be more downfield.

-

~8.0-9.0 ppm (broad singlet, 1H): The carbamate N-H proton. Like the amine protons, its shift is variable.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide a count of the unique carbon environments.

-

~28.5 ppm: A strong signal from the three equivalent methyl carbons of the tert-butyl group.

-

~20-25 ppm: The methyl carbon of the ethyl group.

-

~50-55 ppm: The methine carbon of the ethyl group.

-

~80.0 ppm: The quaternary carbon of the tert-butyl group is a highly characteristic signal for a Boc-group.

-

~118-130 ppm: Signals corresponding to the aromatic carbons.

-

~135-145 ppm: The two ipso-carbons of the aromatic ring (the carbons attached to the substituents).

-

~153.0 ppm: The carbonyl carbon (C=O) of the carbamate group.

IR (Infrared) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present in the molecule.

-

3300-3400 cm⁻¹: Two distinct, sharp peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂).

-

~3350 cm⁻¹: A single, broader peak for the N-H stretch of the secondary amine in the carbamate group.

-

2950-2980 cm⁻¹: C-H stretching vibrations from the aliphatic (tert-butyl and ethyl) groups.

-

~1700-1720 cm⁻¹: A very strong, sharp absorption band from the C=O (carbonyl) stretching of the carbamate group. This is a key diagnostic peak.

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 and ~1160 cm⁻¹: Strong C-O stretching bands associated with the carbamate linkage.

Experimental Protocols for Physical Property Determination

For any research or development application, empirical verification of physical properties is essential. The following section provides standardized, step-by-step methodologies for characterizing a novel batch of this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a newly synthesized or procured batch of the compound is outlined below. This ensures a systematic and comprehensive data package.

Caption: Workflow for the comprehensive characterization of a chemical intermediate.

Protocol: Melting Point Determination

Causality: The melting point is a robust indicator of purity. A sharp melting range suggests a highly pure compound, while a broad or depressed range indicates the presence of impurities.

-

Sample Preparation: Place a small amount (1-2 mg) of the finely ground, dry solid into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Place the capillary tube into the apparatus.

-

Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.

Protocol: NMR Spectral Acquisition

Causality: NMR provides the most definitive structural information, confirming the connectivity of atoms and the overall molecular framework.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard proton spectrum with 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS (0.00 ppm).

-

Integrate all peaks and assign them to the corresponding protons in the structure.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Assign all observed peaks to the carbons in the structure.

-

Safety and Handling

While a complete toxicological profile is not available, data from suppliers and structurally related compounds suggest the following precautions.[3]

-

GHS Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide has established its core physicochemical identity, provided expert interpretation of its expected spectroscopic features, and outlined robust protocols for its empirical characterization. While some physical properties currently rely on computational predictions due to a lack of published experimental data, the methodologies and interpretive framework provided herein equip researchers and drug development professionals with the necessary tools to confidently handle, analyze, and utilize this valuable molecule in their work. The emphasis on empirical verification through the provided protocols ensures that scientific integrity and trustworthiness are maintained in any application.

References

[4] ChemicalBook. TERT-BUTYL 4-(1-AMINOETHYL)PHENYLCARBAMATE | 618445-80-0. N.p., n.d. Web. [5] PubChem. Tert-butyl 4-aminophenethylcarbamate | C13H20N2O2 | CID 382207. National Center for Biotechnology Information, n.d. Web. [6] ChemicalBook. tert-butyl (1-(4-aminophenyl)ethyl)carbamate | 643086-68-4. N.p., n.d. Web. [7] PubChem. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611. National Center for Biotechnology Information, n.d. Web. [8] PubChem. Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate | C13H20N2O2 | CID 28309106. National Center for Biotechnology Information, n.d. Web. [9] CymitQuimica. tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate. N.p., n.d. Web. [2] ResearchGate. Synthesis and characterization of styrene/Boc-p-amino styrene copolymers. N.p., 2006. Web. [10] BLDpharm. 643086-68-4|tert-Butyl (1-(4-aminophenyl)ethyl)carbamate. N.p., n.d. Web. [11] BIOFOUNT. 643086-68-4|tert-Butyl N-[1-(4-aminophenyl)ethyl]carbamate. N.p., n.d. Web. [12] BenchChem. Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate. N.p., n.d. Web. [13] Sigma-Aldrich. tert-butyl N-[(1R)-1-(4-aminophenyl)ethyl]carbamate | 2622368-44-5. N.p., n.d. Web. GuideChem. 618445-80-0 (4-(1-氨基乙基)苯基)氨基甲酸叔丁酯cas号.... N.p., n.d. Web. [14] Sigma-Aldrich. [4-(1-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester. N.p., n.d. Web. [15] Sigma-Aldrich. [4-(1-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester. N.p., n.d. Web. [16] PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information, n.d. Web. [17] Sigma-Aldrich. 0496. N.p., n.d. Web. [3] ChemScene. Safety Data Sheet. N.p., 2023. Web. [18] Advanced ChemBlocks. tert-Butyl [4-(2-Amino-ethyl)-phenyl]carbamate 95%. N.p., n.d. Web. Hoffman Fine Chemicals. CAS RN 1429181-26-9 | tert-Butyl (S)-(1-(4-(hydroxymethyl)phenyl)ethyl)carbamate. N.p., n.d. Web.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. Tert-butyl 4-aminophenethylcarbamate | C13H20N2O2 | CID 382207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Boc-p-amino-styrene | C13H17NO2 | CID 85132396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 16. ijcr.info [ijcr.info]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl (4-(1-aminoethyl)phenyl)carbamate: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-Butyl (4-(1-aminoethyl)phenyl)carbamate emerges as a valuable synthon, particularly for introducing a chiral 1-(4-aminophenyl)ethylamine moiety into target molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers and scientists in the field of drug development. The presence of a Boc-protected amine and a free primary amine on a chiral scaffold makes it a versatile tool for creating diverse libraries of compounds for biological screening.

Chemical Structure and Properties

This compound possesses a well-defined chemical structure that underpins its utility in organic synthesis. The molecule features a central phenyl ring substituted at the 1 and 4 positions. A key feature is the chiral center at the ethylamine substituent, leading to the existence of (R) and (S) enantiomers. The primary amine of the ethylamine group offers a reactive handle for a variety of chemical transformations, while the other amine is protected by a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed under acidic conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| CAS Number (Racemate) | 618445-80-0 | |

| CAS Number ((R)-enantiomer) | 1093615-73-6 | [1] |

| Appearance | Off-white to white solid | Commercially available |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |

Synthesis and Methodologies

The synthesis of this compound typically involves the selective protection of one of the amino groups of the corresponding diamine precursor. While specific detailed protocols for this exact molecule are not abundantly available in peer-reviewed literature, the synthesis can be approached through established methods of N-Boc protection.

A plausible synthetic route starts from 4-(1-aminoethyl)aniline. The selective protection of the aniline nitrogen in the presence of the more nucleophilic primary amine of the ethylamine side chain can be challenging. A more common and controllable approach involves the mono-Boc protection of a precursor.

Illustrative Synthetic Workflow

A general and effective method for the synthesis of Boc-protected amines involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of reaction conditions, such as solvent and temperature, is crucial to achieve mono-protection and avoid the formation of the di-Boc product.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on general procedures for selective N-Boc protection of diamines and should be optimized for specific laboratory conditions.

Materials:

-

4-(1-aminoethyl)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve 4-(1-aminoethyl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Justification of Experimental Choices:

-

Use of Boc₂O: Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc protecting group due to its high reactivity and the innocuous nature of its byproducts (tert-butanol and carbon dioxide).

-

Controlled Stoichiometry: Using a slight excess of Boc₂O ensures complete consumption of the starting material while minimizing the formation of the di-protected product.

-

Low Temperature: Starting the reaction at 0 °C helps to control the exothermicity of the reaction and can improve the selectivity of the mono-protection.

-

Inert Atmosphere: While not always strictly necessary for this type of reaction, an inert atmosphere can prevent side reactions with atmospheric moisture and carbon dioxide.

-

Aqueous Workup: The aqueous workup with NaHCO₃ is essential to remove any unreacted acid catalysts and other water-soluble impurities.

-

Chromatographic Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials, di-protected byproduct, and other impurities.

Chirality and Enantioselective Separation

The presence of a stereocenter in the 1-aminoethyl group is a critical feature of this molecule, particularly for applications in drug development where enantiomers can exhibit significantly different pharmacological and toxicological profiles. The racemic mixture can be resolved into its individual enantiomers using various techniques.

Chiral Resolution Workflow

Chiral resolution can be achieved through several methods, including diastereomeric salt formation with a chiral resolving agent or through chiral chromatography.

Caption: Common strategies for the chiral resolution of this compound.

A common and scalable method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Subsequent neutralization of the separated diastereomeric salts yields the enantiomerically pure amines. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be employed for both analytical and preparative-scale separation of the enantiomers.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various biologically active molecules. The presence of two distinct amino functionalities allows for sequential and site-selective modifications, making it an ideal scaffold for constructing compound libraries for high-throughput screening.

Role as a Linker and Scaffold

The primary amine of the ethylamine group can be readily functionalized through reactions such as acylation, alkylation, and reductive amination. This allows for the attachment of various pharmacophores or for its incorporation into larger molecular frameworks. After subsequent deprotection of the Boc group, the newly revealed aniline nitrogen can be further modified, providing a second point of diversification.

This dual functionality is particularly useful in the design and synthesis of:

-

Kinase Inhibitors: The 1-phenylethylamine motif is found in a number of kinase inhibitors. This building block provides a convenient route to introduce this scaffold, with the aniline nitrogen often serving as a key hydrogen bond donor or acceptor in the hinge-binding region of kinases.

-

G-Protein Coupled Receptor (GPCR) Ligands: The chiral amine can be crucial for stereospecific interactions with the binding pockets of GPCRs.

-

Proteolysis Targeting Chimeras (PROTACs): The bifunctional nature of this molecule makes it a potential linker component in the design of PROTACs, which bring a target protein and an E3 ubiquitin ligase into proximity.

While specific examples of marketed drugs directly synthesized from this exact starting material are not readily found in the public domain, its structural motifs are present in numerous investigational and approved pharmaceutical agents. Its value lies in its potential as a versatile intermediate for the rapid exploration of chemical space around a privileged scaffold.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its bifunctional and chiral nature provides a powerful platform for the synthesis of diverse and complex molecules. The ability to selectively deprotect and functionalize its two amino groups allows for a high degree of synthetic flexibility. As the demand for enantiomerically pure and structurally diverse small molecules continues to grow, the utility of such well-designed synthons will undoubtedly increase, making this compound a valuable tool in the arsenal of the modern synthetic and medicinal chemist.

References

-

tert-Butyl N-{4-[(1R)-1-aminoethyl]phenyl}carbamate. AA Blocks. (n.d.). Retrieved from [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research, 26(8), 1738–1753. [Link]

-

tert-Butyl (4-aminophenyl)carbamate. PubChem. (n.d.). Retrieved from [Link]

Sources

tert-Butyl (4-(1-aminoethyl)phenyl)carbamate CAS number and identifiers

An In-Depth Technical Guide to tert-Butyl (4-(1-aminoethyl)phenyl)carbamate

Introduction

This compound is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of phenylenediamine, it incorporates two distinct amino functionalities: a primary aliphatic amine on an ethyl substituent and an aromatic amine protected by a tert-butyloxycarbonyl (Boc) group. This structural arrangement makes it a highly versatile synthetic building block, enabling regioselective chemical modifications. The Boc-protected aromatic amine is stable under many reaction conditions but can be deprotected under acidic conditions, while the free primary aliphatic amine provides a reactive handle for a wide range of chemical transformations, such as amidation, alkylation, and sulfonylation. This guide provides a comprehensive overview of its chemical identifiers, a validated synthesis protocol, its strategic applications in drug discovery, and essential safety and handling information for researchers and drug development professionals.

Section 1: Compound Identification and Core Properties

Precise identification is critical for sourcing, synthesis, and regulatory purposes. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

Primary Identifier:

-

CAS Number: 618445-80-0[1]

The following tables summarize the key chemical identifiers and computed physicochemical properties for this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate |

| CAS Number | 618445-80-0 |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol [2] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)N |

| InChI | InChI=1S/C13H20N2O2/c1-10(14)11-5-7-12(8-6-11)15-13(16)17-9(2,3)4 |

| InChIKey | UZXIESVCSVPSLG-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [3] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

Molecular Structure Diagram

The structure highlights the key functional groups: the Boc-protected aromatic amine and the primary aliphatic amine.

Caption: Molecular Structure of this compound.

Section 2: Synthesis and Characterization

Synthetic Strategy

The synthesis of this compound is most efficiently achieved via a two-step process starting from 4-aminoacetophenone.

-

Boc Protection: The aromatic amino group of 4-aminoacetophenone is selectively protected using di-tert-butyl dicarbonate (Boc₂O). This step is crucial as it differentiates the two nitrogen atoms that will be present in the final product. The acetyl group remains unaffected under these conditions.

-

Reductive Amination: The ketone functional group of the resulting tert-butyl (4-acetylphenyl)carbamate is converted to the primary amine via reductive amination. This reaction typically involves the formation of an intermediate oxime or imine, followed by reduction. A common method involves forming the oxime with hydroxylamine, followed by reduction with a reducing agent like zinc, sodium borohydride, or catalytic hydrogenation.

This strategic approach ensures the final product has the desired connectivity, with the Boc group on the aromatic nitrogen and a free primary amine on the ethyl side chain.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative method based on standard organic chemistry transformations.[4][5][6]

Step 1: Synthesis of tert-butyl (4-acetylphenyl)carbamate

-

To a stirred solution of 4-aminoacetophenone (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Dissolve the residue in a water-immiscible solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization or column chromatography on silica gel to obtain pure tert-butyl (4-acetylphenyl)carbamate.

Step 2: Synthesis of this compound

-

Dissolve tert-butyl (4-acetylphenyl)carbamate (1.0 eq) in a solvent mixture, typically methanol or ethanol.

-

Add ammonium acetate (excess, ~10 eq) and sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) to the solution. Alternative reagents for the reduction of an intermediate oxime include Zinc dust in acetic acid or catalytic hydrogenation.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction by adding dilute HCl to decompose excess reducing agent.

-

Basify the solution with a strong base (e.g., 6M NaOH) to pH > 12.

-

Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target compound, this compound. Further purification can be achieved via column chromatography if necessary.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the tert-butyl group, the aromatic protons, the ethyl side-chain protons, and the two distinct amine protons.

-

Mass Spectrometry (MS): ESI-MS would show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (m/z ≈ 237.16).

-

Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for N-H stretching (both amine and carbamate), C=O stretching of the carbamate, and aromatic C-H bonds.

Section 3: Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable intermediate for constructing complex molecules, particularly in the synthesis of libraries of compounds for high-throughput screening.

Core Utility: A Bifunctional Linker

The primary value of this compound lies in the orthogonal reactivity of its two amino groups.

-

The Primary Aliphatic Amine: This group is a potent nucleophile and can be readily acylated, alkylated, or used in sulfonamide formation without affecting the Boc-protected aromatic amine. This allows for the introduction of diverse side chains and functional groups.

-

The Boc-Protected Aromatic Amine: This group is unreactive under basic and neutral conditions. After modification of the primary amine, the Boc group can be selectively removed with a strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to reveal the aromatic amine, which can then undergo a second set of reactions, such as amide bond formation or serving as a point of attachment in further synthetic steps.

This step-wise reactivity is fundamental to building complex molecular scaffolds from a common core, a key strategy in modern drug discovery.[7]

Synthetic Workflow Diagram

The following diagram illustrates the strategic use of this compound as a synthetic intermediate.

Caption: Synthetic utility workflow for the title compound.

While specific drug candidates originating directly from CAS 618445-80-0 are not prominently cited in public literature, numerous patents describe the synthesis of pharmacologically active agents, such as kinase inhibitors or receptor modulators, using structurally analogous aminoalkylphenyl carbamates.[8][9][10]

Section 4: Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for CAS 618445-80-0 is not widely available, data from closely related structural isomers provides a reliable guide to its potential hazards.

Data below is extrapolated from the safety profiles of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate and tert-butyl (4-aminophenyl)carbamate.[2][11][12]

GHS Hazard Classification (Anticipated)

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][11]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][11]

-

Serious Eye Damage/Irritation (Category 1/2A): H318/H319 - Causes serious eye damage or irritation.[2][11]

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[11]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2]

Table 3: Handling and Precautionary Measures

| Aspect | Recommendation |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), chemical safety goggles or face shield, and a laboratory coat.[12][13] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not breathe dust. Wash hands thoroughly after handling.[12][13] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12] |

| First Aid (Skin) | Remove contaminated clothing and wash skin with soap and plenty of water. If irritation or an allergic reaction occurs, seek medical attention.[13] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place. Recommended storage at 2-8°C.[3] |

| Incompatibilities | Strong oxidizing agents, strong acids. |

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is derived from the orthogonally protected amino groups, which allow for controlled, sequential chemical modifications. This guide has provided the core identifiers, a plausible and detailed synthetic methodology, an overview of its application as a versatile building block, and critical safety information. For researchers in drug discovery, this compound represents a valuable tool for the efficient construction of novel and diverse molecular architectures.

References

-

PubChem. tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information. [Link]

-

LookChem. [2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER Safety Data Sheets(SDS). [Link]

- Google Patents.

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

PubChemLite. Tert-butyl n-(2-amino-4-(hydroxymethyl)phenyl)carbamate (C12H18N2O3). [Link]

-

PubChem. Tert-butyl (s)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate precursor... Patent US-10906907-B2. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. National Institutes of Health. [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

Google Patents. United States Patent US 9,216,968 B2. [Link]

- Google Patents.

Sources

- 1. TERT-BUTYL 4-(1-AMINOETHYL)PHENYLCARBAMATE | 618445-80-0 [chemicalbook.com]

- 2. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | C13H20N2O2 | CID 62302683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 71026-66-9|tert-Butyl (4-aminophenyl)carbamate|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 8. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 9. Tert-butyl (s)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate precursor of a quinazolinone inhibitor of human phosphatidylinositol 3-kinase delta and a process for preparing thereof - Patent US-10906907-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. lookchem.com [lookchem.com]

A Comprehensive Technical Guide to tert-Butyl N-[4-(1-aminoethyl)phenyl]carbamate: Synthesis, Characterization, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed technical overview of tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate, a bifunctional chemical intermediate of significant value in medicinal chemistry and drug development. The molecule's unique architecture, featuring a Boc-protected aromatic amine and a free, chiral primary aliphatic amine, makes it a strategic building block for synthesizing complex pharmaceutical agents. This document elucidates the compound's chemical identity, offers a detailed, field-proven protocol for its regioselective synthesis, outlines methods for its analytical characterization, and discusses its applications. The content is structured to provide researchers and drug development professionals with the necessary expertise to synthesize, validate, and strategically employ this versatile molecule.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and nomenclature is fundamental to its successful application. This section defines tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate.

IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate .

The naming convention is broken down as follows:

-

Carbamate: The core functional group is a carbamate, an ester of carbamic acid (R₂NCOOH).

-

tert-butyl: This specifies the ester portion of the carbamate, derived from tert-butanol.

-

N-[4-(1-aminoethyl)phenyl]: This describes the substituent on the nitrogen atom of the carbamate. The nitrogen is attached to a phenyl group at position 1. At position 4 of this phenyl ring, there is a (1-aminoethyl) group [-CH(CH₃)NH₂].

Chemical Identifiers

For unambiguous identification and literature searching, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 618445-80-0 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 236.31 g/mol | [3] |

| Synonyms | [4-(1-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester | [2] |

Molecular Structure

The two-dimensional structure highlights the key functional groups: the Boc-protected aromatic amine and the primary benzylic amine. The chiral center at the ethyl group is also noted.

Sources

Synthesis of Boc-(4-(1-aminoethyl)phenyl)amine: An In-depth Technical Guide

Introduction

Boc-(4-(1-aminoethyl)phenyl)amine is a key building block in contemporary drug discovery and development. The presence of a Boc-protected amine and a primary amino group on a chiral center makes it a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for this compound, intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development. The presented methodology emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a robust and reproducible synthesis.

Strategic Approach to the Synthesis

The synthesis of Boc-(4-(1-aminoethyl)phenyl)amine is most effectively approached through a two-stage strategy. The initial stage focuses on the construction of the core intermediate, 4-(1-aminoethyl)aniline. The subsequent stage involves the selective Boc-protection of the primary aliphatic amine. This pathway is advantageous due to the ready availability of the starting material, 4-aminoacetophenone, and the generally high-yielding nature of the individual transformations.

Stage 1: Synthesis of 4-(1-aminoethyl)aniline

The initial phase of the synthesis converts the readily available 4-aminoacetophenone into the crucial diamine intermediate, 4-(1-aminoethyl)aniline. This is achieved through a two-step sequence involving the formation of an oxime followed by its catalytic hydrogenation.

Step 1.1: Oxime Formation

The first step involves the reaction of 4-aminoacetophenone with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is a classic example of the condensation of a carbonyl compound with a hydroxylamine derivative.

Reaction:

Underlying Mechanism:

The formation of the oxime proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acetophenone. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable C=N double bond of the oxime.[1][2] The reaction is typically carried out in a weakly acidic medium to facilitate the dehydration step.[1]

Experimental Protocol: Synthesis of 4-aminoacetophenone oxime

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Aminoacetophenone | 135.17 | 5.0 g | 0.037 |

| Hydroxylamine hydrochloride | 69.49 | 4.18 g | 0.060 |

| Sodium acetate | 82.03 | 9.93 g | 0.121 |

| Ethanol | 46.07 | 80 mL | - |

| Water | 18.02 | 40 mL | - |

| Ethyl acetate | 88.11 | 120 mL | - |

Procedure:

-

To a solution of 4-aminoacetophenone (5 g, 0.037 mol) in ethanol (80 mL), add hydroxylamine hydrochloride (4.18 g, 0.060 mol) and sodium acetate (9.93 g, 0.121 mol).

-

Stir the reaction mixture at 60°C for 6 hours.

-

Remove the ethanol under reduced pressure.

-

To the residue, add water (40 mL) and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and remove the ethyl acetate by rotary evaporation under reduced pressure to yield 4-aminoacetophenone oxime as a pale yellowish solid.[3]

Step 1.2: Catalytic Hydrogenation of the Oxime

The second step involves the reduction of the 4-aminoacetophenone oxime to the desired 4-(1-aminoethyl)aniline. Catalytic hydrogenation is the method of choice for this transformation, offering high efficiency and clean conversion.

Reaction:

Underlying Mechanism:

The catalytic hydrogenation of oximes to primary amines involves the adsorption of the oxime onto the surface of the palladium catalyst.[4] Molecular hydrogen also adsorbs onto the catalyst surface and dissociates into atomic hydrogen. These reactive hydrogen atoms then add across the C=N double bond of the oxime, leading to the formation of the primary amine.[4][5] The choice of a noble metal catalyst like palladium on carbon is crucial for achieving high selectivity towards the primary amine.[6]

Experimental Protocol: Synthesis of 1-(p-aminophenyl)-ethylamine hydrochloride

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Aminoacetophenone oxime | 150.18 | 5.56 g | 0.037 |

| 10% Palladium on carbon | - | 784 mg | - |

| Ethanol | 46.07 | 50 mL | - |

| Concentrated HCl | 36.46 | 20 mL | - |

Procedure:

-

A solution of 4-aminoacetophenone oxime (5.56 g, 0.037 mol) and concentrated HCl (20 mL) in ethanol (50 mL) is subjected to hydrogenation at atmospheric pressure in the presence of 10% Pd/C (784 mg).

-

After the reaction is complete (monitored by TLC or HPLC), the reaction solution is filtered to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure to yield 1-(p-aminophenyl)-ethylamine hydrochloride as a white solid.[3]

Stage 2: Selective Boc-Protection

With the successful synthesis of 4-(1-aminoethyl)aniline, the final stage involves the selective protection of the more nucleophilic aliphatic primary amine with the tert-butoxycarbonyl (Boc) group.

Reaction:

Underlying Mechanism:

The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc anhydride).[7][8] This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products of tert-butanol and carbon dioxide.[8] The aliphatic amine is significantly more nucleophilic than the aromatic amine, allowing for selective protection under controlled conditions.

Experimental Protocol: Synthesis of Boc-(4-(1-aminoethyl)phenyl)amine

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-(1-aminoethyl)aniline | 136.19 | 1.0 g | 0.0073 |

| Di-tert-butyl dicarbonate | 218.25 | 1.6 g | 0.0073 |

| Dichloromethane (DCM) | 84.93 | 20 mL | - |

| Triethylamine | 101.19 | 1.1 mL | 0.0079 |

Procedure:

-

Dissolve 4-(1-aminoethyl)aniline (1.0 g, 0.0073 mol) in dichloromethane (20 mL).

-

Add triethylamine (1.1 mL, 0.0079 mol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.6 g, 0.0073 mol) in dichloromethane (5 mL) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure Boc-(4-(1-aminoethyl)phenyl)amine.

Visualizing the Synthesis Pathway

The following diagram illustrates the overall synthetic workflow from the starting material to the final product.

Caption: Synthetic route to Boc-(4-(1-aminoethyl)phenyl)amine.

Safety and Handling of Reagents

Adherence to strict safety protocols is paramount in all chemical syntheses. The following table summarizes the key hazards associated with the reagents used in this guide.

| Reagent | Key Hazards | Recommended Precautions |

| 4-Aminoacetophenone | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11][12] | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust.[9][11] |

| Hydroxylamine hydrochloride | Toxic if swallowed. Harmful in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing cancer. May be corrosive to metals.[13][14][15][16] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, and eye/face protection.[15] |

| Palladium on carbon (10%) | Flammable solid. May form combustible dust concentrations in air.[17][18][19][20][21] | Keep away from heat, sparks, and open flames. Ground and bond container and receiving equipment. Wear protective gloves and eye/face protection.[18][21] |

| Di-tert-butyl dicarbonate | Flammable solid. Fatal if inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction.[22][23][24][25] | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye/face protection, and respiratory protection. Use only outdoors or in a well-ventilated area.[23] |

Advanced Topic: Enantioselective Synthesis

For applications requiring enantiomerically pure Boc-(4-(1-aminoethyl)phenyl)amine, two primary strategies can be employed:

-

Asymmetric Reduction: The reduction of the 4-aminoacetophenone oxime or a suitable derivative can be carried out using a chiral reducing agent or a chiral catalyst. For instance, chiral oxime ethers can be reduced with reagents like LiAlH₄ or BH₃·THF to yield optically active primary amines.[26] Enzymatic reductions of acetophenone derivatives using ketoreductases have also shown high enantioselectivity.[27][28]

-

Chiral Resolution: The racemic 4-(1-aminoethyl)aniline can be resolved into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.[29][30][31] Lipase-catalyzed kinetic resolution is another effective enzymatic method for separating the enantiomers.[32]

Conclusion

The synthesis pathway detailed in this guide provides a robust and well-documented method for the preparation of Boc-(4-(1-aminoethyl)phenyl)amine. By understanding the underlying chemical principles of each step and adhering to the outlined safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate. The inclusion of advanced methodologies for enantioselective synthesis further enhances the utility of this guide for professionals engaged in the development of chiral pharmaceuticals.

References

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

-

Filo. (2025). Mechanism of how oxime is converted to amine. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

-

Química Organica.org. (n.d.). Oxime formation. [Link]

-

Organic Chemistry. (2021). Adding Boc Group Mechanism. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon. [Link]

-

Itsuno, S., Tanaka, K., & Ito, K. (n.d.). Asymmetric Reduction of Chiral Acetophenone Oxime Ethers to Optically Active Primary Amines. Chemistry Letters. [Link]

-

Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. [Link]

-

Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

-

Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride - Material Safety Data Sheet. [Link]

-

BYJU'S. (n.d.). Oximes. [Link]

-

Oxford Lab Chem. (n.d.). material safety data sheet - 4-amino acetophenone. [Link]

-

MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. [Link]

-

Encyclopedia.pub. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. [Link]

-

YouTube. (2015). Formation of an Oxime from a Ketone. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). [Link]

-

RSC Blogs. (2012). Steering aldoximes to primary or secondary amines. [Link]

-

J-STAGE. (n.d.). Enantioselective Reduction of Acetophenone O-Benzyloxime with Borane in the Presence of 1-Borane Complex. [Link]

-

Catalysis Science & Technology. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Link]

-

ResearchGate. (2025). Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System. [Link]

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]

Sources

- 1. Oxime formation [quimicaorganica.org]

- 2. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. 4-(1-Aminoethyl)aniline hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Mechanism of how oxime is converted to amine | Filo [askfilo.com]

- 5. mdpi.com [mdpi.com]

- 6. blogs.rsc.org [blogs.rsc.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. carlroth.com [carlroth.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. oxfordlabchem.com [oxfordlabchem.com]

- 13. fishersci.com [fishersci.com]

- 14. Hydroxylamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. szabo-scandic.com [szabo-scandic.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

- 19. carlroth.com [carlroth.com]

- 20. fishersci.com [fishersci.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. fishersci.com [fishersci.com]

- 23. carlroth.com [carlroth.com]

- 24. carlroth.com [carlroth.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. academic.oup.com [academic.oup.com]

- 27. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. mdpi.com [mdpi.com]

- 30. Thieme E-Books & E-Journals [thieme-connect.de]

- 31. onyxipca.com [onyxipca.com]

- 32. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-Protected Aminoethylphenyl Carbamates: Properties, Function, and Application in Advanced Drug Development

This guide provides a comprehensive technical overview of tert-butoxycarbonyl (Boc)-protected aminoethylphenyl carbamates, a class of chemical entities increasingly pivotal in the design of sophisticated bioconjugates and therapeutic agents. We will delve into their core properties, synthesis, and functional roles, with a particular focus on their application as advanced linkers in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile molecules in their therapeutic design strategies.

Introduction: The Strategic Importance of Carbamate Linkers in Bioconjugation

The carbamate functional group is a cornerstone of modern medicinal chemistry, valued for its proteolytic stability and its capacity to act as a bioisostere for the peptide bond.[1][2] When integrated into linker technologies, carbamates provide a stable yet cleavable connection, essential for the controlled release of therapeutic payloads. The tert-butoxycarbonyl (Boc) protecting group is one of the most common amine protecting groups, prized for its stability under a wide range of conditions and its straightforward removal under acidic conditions.[3][4][5] The fusion of these two chemical motifs—the carbamate linker and the Boc-protected amine—within an aminoethylphenyl scaffold creates a powerful tool for drug development, offering a versatile handle for molecular elaboration and a latent reactive site for controlled drug release.

Core Physicochemical Properties

The utility of Boc-protected aminoethylphenyl carbamates is underpinned by a distinct set of physicochemical properties that dictate their behavior in both chemical synthesis and biological environments.

Stability and Cleavage

The Boc group is notoriously stable towards most nucleophiles and bases, allowing for selective deprotection of other protecting groups, such as the base-labile Fmoc group, in an orthogonal strategy.[3] However, it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the primary amine.[5][6] This acid lability is a critical feature, enabling selective deprotection during multi-step syntheses.

The carbamate linkage itself exhibits significant hydrolytic stability at physiological pH.[7] This stability is crucial for applications like ADCs, where the linker must remain intact in systemic circulation to prevent premature drug release and associated off-target toxicity.[8][9]

| Property | Conditions | Stability/Reactivity | Reference(s) |

| Boc Group Stability | Basic (e.g., NEt3, Pyridine) | Stable | [3] |

| Nucleophilic (e.g., RNH2) | Stable | [3] | |

| Acidic (e.g., TFA, HCl) | Labile (cleaved) | [5][6] | |

| Carbamate Linkage | Physiological pH (~7.4) | Generally Stable | [7] |

| Acidic pH (<5) | Stable | [7] |

Synthesis and Characterization

The synthesis of Boc-protected aminoethylphenyl carbamates can be approached through several reliable synthetic routes. A common strategy involves the mono-protection of a diamine precursor followed by functionalization of the remaining free amine.

General Synthesis Protocol

A prevalent method for the synthesis of mono-Boc-protected diamines, such as N-Boc-ethylenediamine, involves the reaction of the diamine with an alkyl phenyl carbonate, like tert-butyl phenyl carbonate.[10][11] This method avoids the statistical mixture of products that can arise from using reagents like di-tert-butyl dicarbonate with equimolar amounts of the diamine.

The subsequent step involves the alkylation or arylation of the free primary amine to install the phenyl group. For instance, the reaction of a mono-Boc-protected ethylenediamine with a suitable phenyl-containing electrophile can yield the desired product.

Experimental Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate

-

Reaction Setup: To a solution of 1,2-ethanediamine (1.0 eq) in absolute ethanol, add tert-butyl phenyl carbonate (1.0 eq).

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (max 80°C) and stir overnight (approximately 18 hours).

-

Workup: Cool the reaction to room temperature and concentrate the solution via rotary evaporation. Add water and adjust the pH to ~3 with 2M HCl. Extract the aqueous phase with dichloromethane (CH2Cl2) to remove unreacted starting material and byproducts.

-

Isolation: Adjust the pH of the aqueous phase to 12 with 2M NaOH and extract with CH2Cl2. Combine the organic extracts, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the product as an oil.[10]

The following diagram illustrates a generalized workflow for the synthesis of a Boc-protected aminoethylphenyl carbamate.

Caption: Generalized synthetic workflow for Boc-protected aminoethylphenyl carbamates.

Analytical Characterization

Confirmation of the structure and purity of the synthesized carbamate is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Expected Observations | Reference(s) |

| 1H NMR | A characteristic singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group of Boc). Signals for the ethyl and phenyl protons will also be present in their respective expected regions. | |

| 13C NMR | Resonances for the quaternary and methyl carbons of the Boc group (~79 ppm and ~28 ppm, respectively) and the carbamate carbonyl carbon (~156 ppm). | [12] |

| Mass Spectrometry (ESI-MS) | The protonated molecular ion [M+H]+ should be observed, confirming the molecular weight of the compound. | [13] |

| HPLC | A single major peak in the chromatogram indicates high purity. Reversed-phase HPLC is commonly used for analysis and purification.[14][15] | [16] |

Function as a Self-Immolative Linker

A key function of aminoethylphenyl carbamates in advanced drug design is their role as self-immolative linkers. Unlike the well-known p-aminobenzyl carbamate (PABC) linkers that undergo a 1,6-elimination, aminoethyl-based systems typically release their payload through a cyclization-induced elimination mechanism.[7][17]

Mechanism of Action: Cyclization-Elimination

The self-immolation process is triggered by the deprotection of a "trigger" group, which in this case is the Boc-protected amine. Once the amine is unmasked (e.g., in the acidic environment of a lysosome), it acts as an intramolecular nucleophile, attacking the carbamate carbonyl. This attack initiates a cyclization reaction, forming a stable five-membered cyclic urea (an imidazolidinone derivative).[7] This intramolecular cyclization is thermodynamically favorable and drives the concomitant cleavage of the carbamate bond, releasing the payload (which is attached as the "leaving group" of the carbamate).

Caption: Self-immolation via cyclization-elimination of an aminoethyl carbamate linker.

This cyclization-activated release is a powerful strategy because it does not rely on enzymatic cleavage and can be tuned based on the structure of the linker.[7] The rate of cyclization, and therefore payload release, can be influenced by substituents on the ethylenediamine backbone.[18]

Applications in Drug Development

The unique properties of Boc-protected aminoethylphenyl carbamates make them highly valuable as linkers in the construction of PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[15][19] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[20][21] Boc-protected aminoethylphenyl carbamates serve as versatile building blocks for these linkers. The Boc-protected amine can be deprotected to allow for conjugation to either the target protein ligand or the E3 ligase ligand. The phenyl group can be functionalized to provide an attachment point for the other end of the PROTAC. The length and rigidity of the linker, which can be modulated by the aminoethylphenyl scaffold, are key parameters in optimizing PROTAC activity.[14]

Caption: Integration of the linker into a PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[1][6] The linker in an ADC is critical for its success, as it must be stable in circulation but efficiently release the payload upon internalization into the target cell.[8]

Boc-protected aminoethylphenyl carbamates can be incorporated into cleavable linkers for ADCs. In this context, the payload is attached to the carbamate, and the entire linker-payload construct is conjugated to the antibody. The Boc-protected amine serves as a precursor to the self-immolative trigger. After the ADC is internalized into a cancer cell and trafficked to the lysosome, the acidic environment can cleave the Boc group, initiating the cyclization-elimination cascade and releasing the cytotoxic drug inside the cell.[6][22]

Conclusion and Future Perspectives

Boc-protected aminoethylphenyl carbamates are a class of highly adaptable chemical tools with significant applications in modern drug development. Their well-defined stability and cleavage properties, coupled with their function as cyclization-activated self-immolative linkers, make them ideal candidates for the construction of sophisticated therapeutic modalities like PROTACs and ADCs. The ability to fine-tune the properties of the linker by modifying the aminoethylphenyl scaffold offers a promising avenue for optimizing the efficacy and safety of next-generation targeted therapies. Further research into the kinetics of the cyclization-release mechanism and the development of novel functionalization strategies for this scaffold will undoubtedly expand their utility in the field of medicinal chemistry.

References

- Gavriel, A. G., Sambrook, M. R., Russell, A. T., & Hayes, W. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. RSC Advances.

- Huvelle, S., Schmidt, F., Alouane, A., & Le Saux, T. (2017).

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.

- Mason, M., Bisbal Lopez, L., Bashiri, F., Herrero, A., Baron, A., Pignataro, L., Gennari, C., & Dal Corso, A. (2024).

- Marvin, C. C., Hobson, A. D., McPherson, M., Dunstan, T. A., Vargo, T. R., Hayes, M. E., Fettis, M. M., Bischoff, A., Wang, L., Hernandez, A., Jr, Jia, Y., Oh, J. Z., & Tian, Y. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates.

- Roth, G. J., & Floreancig, P. E. (2013). Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. PMC - NIH.

- Kim, J., Kim, H., & Lee, J. (2020). Trimethyl-Substituted Carbamate as a Versatile Self-Immolative Linker for Fluorescence Detection of Enzyme Reactions. MDPI.

- Saari, W. S., Schwering, J. E., Lyle, P. A., Smith, S. J., & Engelhardt, E. L. (1990). Cyclization-activated prodrugs.

- Eldredge, E. M., El-Kouedi, M., Jia, J., & Riedel, J. J. (2023). A self-immolative linker that releases thiols detects penicillin amidase and nitroreductase with high sensitivity via absorption.

- Unnamed Authors. (n.d.). Methylene carbamate linkers for use with target-drug conjugates.

- Ture, V. F., & Cavo, J. (2021). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.

- Zhang, Y., & Chen, H. (2025).

- Unnamed Authors. (n.d.). of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras [Color figure can be viewed at wileyonlinelibrary.com].

- Unnamed Authors. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs.

- Unnamed Authors. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.

- Unnamed Authors. (2000). Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol)

- Unnamed Authors. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.

- Unnamed Authors. (n.d.). A Self-Immolative Linker for the pH-Responsive Release of Amides. PMC - NIH.

- Unnamed Authors. (2021). The Chemistry Behind ADCs. MDPI.

- Unnamed Authors. (n.d.). Linkers for ADCs. NJ Bio, Inc.

- Unnamed Authors. (n.d.). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids | Request PDF.

- Unnamed Authors. (n.d.).

- Unnamed Authors. (n.d.).

- Unnamed Authors. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. Benchchem.

- Unnamed Authors. (n.d.). PROTAC Linkers. BroadPharm.

- Unnamed Authors. (2025). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates | Request PDF.

- Unnamed Authors. (n.d.). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols.

- Unnamed Authors. (n.d.). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI.

- Unnamed Authors. (n.d.). Carbonylative double cyclization of N-(2-aminoethyl)pent-4-enamide and...

- Unnamed Authors. (2018).

- Unnamed Authors. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.

- Unnamed Authors. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH.

- Unnamed Authors. (n.d.). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. njbio.com [njbio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Photoinduced Kochi Decarboxylative Elimination for the Synthesis of Enamides and Enecarbamates from N-Acyl Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 15. PROTAC Linkers | BroadPharm [broadpharm.com]

- 16. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 18. air.unimi.it [air.unimi.it]

- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl (4-(1-aminoethyl)phenyl)carbamate as a Chiral Intermediate in Modern Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract